Cas no 2229307-24-6 ((dimethyl-1,3-oxazol-2-yl)methanethiol)

(dimethyl-1,3-oxazol-2-yl)methanethiol 化学的及び物理的性質

名前と識別子

-

- (dimethyl-1,3-oxazol-2-yl)methanethiol

- EN300-1755297

- 2229307-24-6

-

- インチ: 1S/C6H9NOS/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3

- InChIKey: CNIQOZNSLDGYHA-UHFFFAOYSA-N

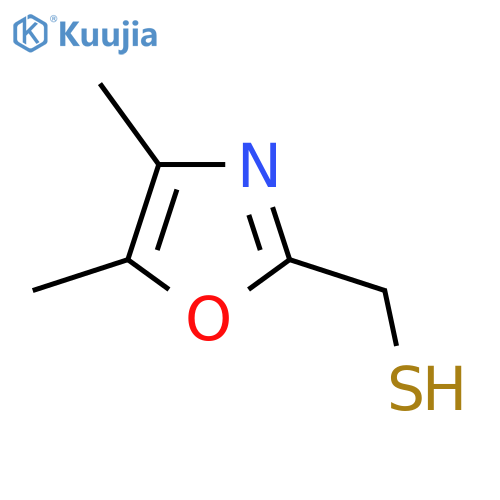

- SMILES: SCC1=NC(C)=C(C)O1

計算された属性

- 精确分子量: 143.04048508g/mol

- 同位素质量: 143.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 9

- 回転可能化学結合数: 1

- 複雑さ: 99.1

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 27Ų

(dimethyl-1,3-oxazol-2-yl)methanethiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755297-0.5g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 0.5g |

$1714.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-1.0g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 1g |

$1785.0 | 2023-06-03 | ||

| Enamine | EN300-1755297-5.0g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 5g |

$5179.0 | 2023-06-03 | ||

| Enamine | EN300-1755297-10g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 10g |

$7681.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-0.05g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 0.05g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-2.5g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 2.5g |

$3501.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-10.0g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 10g |

$7681.0 | 2023-06-03 | ||

| Enamine | EN300-1755297-1g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 1g |

$1785.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-0.25g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 0.25g |

$1642.0 | 2023-09-20 | ||

| Enamine | EN300-1755297-0.1g |

(dimethyl-1,3-oxazol-2-yl)methanethiol |

2229307-24-6 | 0.1g |

$1572.0 | 2023-09-20 |

(dimethyl-1,3-oxazol-2-yl)methanethiol 関連文献

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

(dimethyl-1,3-oxazol-2-yl)methanethiolに関する追加情報

Introduction to (Dimethyl-1,3-oxazol-2-yl)methanethiol (CAS No. 2229307-24-6)

(Dimethyl-1,3-oxazol-2-yl)methanethiol is a specialized organic compound with the chemical formula C₆H₈N₂OS. This compound, identified by its CAS number 2229307-24-6, has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique structural properties and potential applications. The presence of an oxazole ring and a thiol group in its molecular structure makes it a versatile intermediate in the synthesis of various bioactive molecules.

The oxazole ring, a five-membered heterocyclic compound containing one oxygen and two carbon atoms, is known for its stability and ability to participate in diverse chemical reactions. This feature, combined with the thiol group, which is highly reactive and capable of forming disulfide bonds, makes (Dimethyl-1,3-oxazol-2-yl)methanethiol a valuable building block in medicinal chemistry. Its reactivity allows for the facile introduction of this moiety into larger molecular frameworks, facilitating the development of new drugs and agrochemicals.

In recent years, there has been a growing interest in the use of oxazole derivatives in pharmaceutical research. These compounds have shown promise as scaffolds for drug discovery due to their ability to interact with biological targets in multiple ways. For instance, studies have demonstrated that oxazole derivatives can act as kinase inhibitors, antimicrobial agents, and even as photosensitizers in photodynamic therapy. The thiol group in (Dimethyl-1,3-oxazol-2-yl)methanethiol further enhances its utility by allowing for covalent modifications and conjugations with other biomolecules.

The synthesis of (Dimethyl-1,3-oxazol-2-yl)methanethiol typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common approach involves the condensation of dimethylhydrazine with β-diketones or α-haloketones to form the oxazole ring, followed by thiolation using appropriate sulfur-containing reagents. The choice of starting materials and reaction conditions can significantly influence the final product's characteristics, making process chemistry an integral part of its production.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (Dimethyl-1,3-oxazol-2-yl)methanethiol. For example, catalytic hydrogenation techniques have been employed to improve the yield of key intermediates, while modern purification methods such as flash chromatography have enhanced product purity. These improvements have not only made the compound more accessible but also opened up new avenues for its application in drug development.

The biological activity of (Dimethyl-1,3-oxazol-2-yl)methanethiol has been extensively studied in various preclinical models. Research has shown that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and inflammation. Specifically, it has been found to modulate the activity of Janus kinases (JAKs), which play a crucial role in immune responses and signal transduction pathways. By targeting these pathways, (Dimethyl-1,3-oxazol-2-yl)methanethiol holds potential as a therapeutic agent for conditions characterized by excessive inflammation or uncontrolled cell proliferation.

In addition to its pharmacological applications, (Dimethyl-1,3-oxazol-2-yl)methanethiol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These complexes have been explored for their catalytic properties and their potential use in nanotechnology applications such as sensors and catalysts.

The future prospects for (Dimethyl-1,3-oxazol-2-yl)methanethiol are promising, with ongoing research aimed at expanding its applications. Efforts are underway to develop novel derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles. Additionally, computational methods are being employed to predict new synthetic routes and optimize existing ones, further streamlining the production process.

The integration of computational chemistry into the design and synthesis of organic compounds has revolutionized drug discovery by enabling rapid screening of potential candidates. For instance, molecular modeling techniques have been used to identify how (Dimethyl-1,3-oxxazol - 2 - ylm ethane thiol) interacts with biological targets at the atomic level. This information has guided the development of more effective derivatives with improved binding affinities and selectivity.

The versatility of (Dimethyl - 1 , 3 - ox az ol - 2 - yl ) m eth an eth i ol strong > also extends to its role as a crosslinking agent in biomolecular interactions. The thiol group can participate in disulfide bond formation with cysteine residues in proteins or peptides, providing a means to stabilize complex structures or modify protein function. This property has been exploited in various biotechnological applications where precise control over molecular interactions is essential.

In conclusion,< strong > ( Dim eth yl - 1 , 3 - o x az ol - 2 - yl ) m eth an eth i ol strong > ( C A S N o . 22 29 307 - 24 - 6 ) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical synthesis and biological research. As our understanding of its properties continues to grow , so too do the possibilities for innovative applications that could benefit human health and industrial processes alike . The continued exploration of this compound promises exciting developments in both academic research and practical applications . p >

2229307-24-6 ((dimethyl-1,3-oxazol-2-yl)methanethiol) Related Products

- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)

- 65868-63-5(Tert-butyl 6-bromohexanoate)

- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)

- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)

- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)

- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)

- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)

- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)

- 2166923-46-0(3-(6-formylpyridin-2-yl)prop-2-ynoic acid)

- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)